Valecobulin

Description

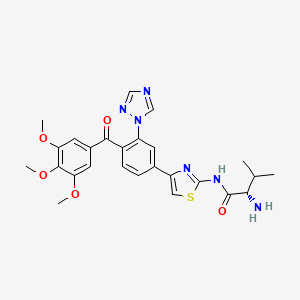

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-[4-[3-(1,2,4-triazol-1-yl)-4-(3,4,5-trimethoxybenzoyl)phenyl]-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N6O5S/c1-14(2)22(27)25(34)31-26-30-18(11-38-26)15-6-7-17(19(8-15)32-13-28-12-29-32)23(33)16-9-20(35-3)24(37-5)21(10-16)36-4/h6-14,22H,27H2,1-5H3,(H,30,31,34)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKKRUIXIDCWALA-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)N4C=NC=N4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20152252 | |

| Record name | CKD-516 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188371-47-2 | |

| Record name | CKD-516 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1188371472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CKD-516 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20152252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALECOBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P48P97V001 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Prodrug Advantage: A Technical Guide to the Pharmacokinetics and Bioavailability of Valacyclovir versus Acyclovir

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyclovir, a cornerstone in the management of herpesvirus infections, has long been hampered by its low oral bioavailability, necessitating frequent, high-dose regimens. The development of valacyclovir, the L-valyl ester prodrug of acyclovir, marked a significant advancement in antiviral therapy. This technical guide provides an in-depth comparative analysis of the pharmacokinetics and bioavailability of valacyclovir and acyclovir. Valacyclovir exhibits substantially enhanced oral bioavailability, approximately three to five times greater than that of acyclovir, leading to higher systemic acyclovir concentrations, less frequent dosing, and improved patient compliance. This guide details the underlying mechanisms for this improved bioavailability, presents comparative pharmacokinetic data, outlines the experimental protocols for their determination, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction

Acyclovir is a synthetic purine nucleoside analog that, upon intracellular phosphorylation, selectively inhibits the replication of herpes simplex virus (HSV) types 1 and 2, and varicella-zoster virus (VZV).[1] Despite its efficacy, the clinical utility of oral acyclovir is limited by its poor and variable absorption from the gastrointestinal tract, with a bioavailability of only 10-20%.[2][3] To overcome this limitation, valacyclovir was developed. Valacyclovir is a prodrug that is rapidly and almost completely converted to acyclovir and the amino acid L-valine after oral administration, resulting in a significantly higher bioavailability of acyclovir.[4][5] This guide explores the critical pharmacokinetic differences between these two antiviral agents.

Mechanism of Enhanced Bioavailability of Valacyclovir

The superior oral bioavailability of valacyclovir is a direct result of its chemical structure, which leverages active transport mechanisms in the human intestine. Unlike acyclovir, which is poorly absorbed, valacyclovir is recognized and transported across the intestinal epithelium by the human intestinal peptide transporter 1 (hPEPT-1). Following absorption, valacyclovir undergoes rapid and extensive first-pass hydrolysis in the intestine and liver by the enzyme valacyclovir hydrolase to yield acyclovir and L-valine.[6] This efficient absorption and conversion process leads to acyclovir bioavailability of approximately 54-64%.[2][7]

Comparative Pharmacokinetics

The prodrug strategy employed with valacyclovir leads to significant differences in the pharmacokinetic profiles of the resulting systemic acyclovir compared to the administration of acyclovir itself.

Data Presentation

The following table summarizes the key pharmacokinetic parameters of acyclovir following the oral administration of valacyclovir and acyclovir in healthy adult volunteers.

| Pharmacokinetic Parameter | Acyclovir from Oral Valacyclovir (1000 mg) | Oral Acyclovir (200 mg) | Oral Acyclovir (800 mg) |

| Bioavailability (%) | ~54.2%[5] | 26.7 ± 17.8%[4] | ~15-30%[8] |

| Cmax (µg/mL) | 5.19 ± 1.96[9] | 0.525[10] | Not directly comparable |

| Tmax (hours) | ~1.5 - 2.5[8] | ~1.5[10] | ~1.5 - 2.5[8] |

| AUC (µg·h/mL) | 14.49 ± 4.69[9] | 2.275[10] | Not directly comparable |

| Elimination Half-life (t½, hours) | ~2.5 - 3.3[11] | ~2 - 3[8] | ~2 - 3[8] |

Note: Data are compiled from various sources and may not be from direct head-to-head comparative studies under identical conditions. Cmax and AUC values are dose-dependent.

Experimental Protocols

The determination of the pharmacokinetic and bioavailability data presented above relies on well-established experimental methodologies.

Bioavailability Assessment via Urinary Excretion

A common method to assess the bioavailability of acyclovir from both formulations is through the analysis of urinary excretion.

Methodology:

-

Study Design: A randomized, double-blind, crossover study design is often employed with a washout period of at least one week between treatments.

-

Subjects: Healthy adult volunteers with normal renal function are recruited.

-

Dosing: Subjects receive a single oral dose of either valacyclovir or acyclovir.

-

Urine Collection: Total urine output is collected at predetermined intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours) post-dose. Complete emptying of the bladder is crucial at each collection point.[12]

-

Sample Analysis: The concentration of acyclovir in each urine sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, or more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Bioavailability Calculation: The total amount of unchanged acyclovir excreted in the urine over 24 hours is calculated for each treatment. The absolute bioavailability is estimated by comparing the amount of acyclovir excreted after oral administration to that after intravenous administration of a known dose of acyclovir. The relative bioavailability of acyclovir from valacyclovir is calculated by comparing the amount of acyclovir excreted after valacyclovir administration to that after acyclovir administration.[4]

Pharmacokinetic Analysis from Plasma Samples

Detailed pharmacokinetic profiles are typically determined from the analysis of drug concentrations in plasma over time.

Methodology:

-

Study Design: A randomized, single-dose, two-way crossover study is conducted in healthy adult volunteers under fasting conditions.[8]

-

Dosing: Subjects receive a single oral dose of the test or reference formulation with a standardized volume of water.

-

Blood Sampling: Venous blood samples are collected in heparinized tubes at predose (0 hours) and at multiple time points post-dose (e.g., 0.33, 0.67, 1, 1.33, 1.67, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 16, and 24 hours).[8]

-

Plasma Preparation: Plasma is separated by centrifugation and stored frozen at -70°C until analysis.

-

Bioanalytical Method (LC-MS/MS):

-

Sample Preparation: Plasma samples (typically 50-500 µL) undergo protein precipitation with acetonitrile or solid-phase extraction to isolate the analytes.[2][7] An internal standard (e.g., a deuterated analog of acyclovir or valacyclovir) is added prior to extraction.[7]

-

Chromatographic Separation: The extracted samples are injected into an HPLC system equipped with a C18 reversed-phase column. A gradient or isocratic mobile phase (e.g., a mixture of methanol and ammonium formate buffer) is used to separate valacyclovir and acyclovir from endogenous plasma components.[13]

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a triple quadrupole mass spectrometer. The analytes are ionized using electrospray ionization (ESI) in the positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for valacyclovir, acyclovir, and the internal standard.[2][13]

-

-

Pharmacokinetic Parameter Calculation: Plasma concentration-time data for each subject are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life using non-compartmental analysis.

In Vitro Permeability Assessment using Caco-2 Cells

The Caco-2 cell monolayer model is a valuable in vitro tool for predicting intestinal drug absorption and identifying the involvement of transporters.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.[14][15]

-

Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[1]

-

Transport Studies:

-

The test compound (valacyclovir or acyclovir) is added to the apical (donor) compartment, and samples are collected from the basolateral (receiver) compartment at various time points. This measures the apical-to-basolateral (A→B) transport.

-

To assess active efflux, the compound is added to the basolateral compartment, and samples are collected from the apical compartment to measure basolateral-to-apical (B→A) transport.

-

-

Sample Analysis: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.[15]

-

-

Efflux Ratio: The efflux ratio (Papp(B→A) / Papp(A→B)) is calculated. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.[16]

Mandatory Visualizations

Metabolic Conversion and Mechanism of Action

Caption: Metabolic conversion of valacyclovir to acyclovir and its mechanism of action.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Workflow for determining pharmacokinetic parameters from plasma samples.

Conclusion

The development of valacyclovir as a prodrug of acyclovir represents a successful application of pharmacokinetic principles to enhance the therapeutic utility of an effective antiviral agent. By leveraging active intestinal transport mechanisms, valacyclovir overcomes the poor oral bioavailability of acyclovir, resulting in higher and more consistent systemic exposure to the active drug. This allows for less frequent dosing, which can improve patient adherence and overall clinical outcomes in the management of herpesvirus infections. The experimental protocols detailed in this guide provide a framework for the continued evaluation of antiviral pharmacokinetics, essential for the development of future antiviral therapies.

References

- 1. enamine.net [enamine.net]

- 2. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comparative bioavailability of acyclovir from oral valacyclovir and acyclovir in patients treated for recurrent genital herpes simplex virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Absolute bioavailability and metabolic disposition of valaciclovir, the L-valyl ester of acyclovir, following oral administration to humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Pharmacokinetics and bioavailability of different formulations of aciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. akjournals.com [akjournals.com]

- 14. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 16. In Vitro Permeability Assays [merckmillipore.com]

Valacyclovir's Antiviral Spectrum Beyond Herpes Simplex Virus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antiviral activity of valacyclovir against herpesviruses other than Herpes Simplex Virus (HSV), with a focus on Varicella-Zoster Virus (VZV), Cytomegalovirus (CMV), and Epstein-Barr Virus (EBV). Valacyclovir, a prodrug of acyclovir, demonstrates a broad spectrum of activity against several members of the Herpesviridae family, owing to its targeted mechanism of action that relies on viral-specific enzymes for activation.

Mechanism of Action: A Common Pathway with Virus-Specific Nuances

Valacyclovir is the L-valyl ester of acyclovir. After oral administration, it is rapidly and almost completely converted to acyclovir and the amino acid L-valine by intestinal and hepatic first-pass metabolism. Acyclovir, the active antiviral compound, is a guanosine nucleoside analogue. Its antiviral activity is contingent on a three-step intracellular phosphorylation process to become acyclovir triphosphate.

The initial and rate-limiting step is the monophosphorylation of acyclovir, which is preferentially catalyzed by virus-encoded thymidine kinase (TK) in cells infected with HSV and VZV.[1][2][3] This selective activation is a key determinant of acyclovir's low toxicity in uninfected host cells, which have a much lower affinity for phosphorylating acyclovir.[3][4] For EBV, the viral protein kinase (EBV-PK) is responsible for this initial phosphorylation.[2] In the case of CMV, the UL97 protein kinase can phosphorylate acyclovir, although less efficiently than it phosphorylates ganciclovir.[1]

Once converted to acyclovir monophosphate, cellular kinases, such as guanylate kinase, further phosphorylate it to acyclovir diphosphate and subsequently to acyclovir triphosphate.[5][6] Acyclovir triphosphate then acts as a competitive inhibitor of the viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[2][4][7] This is because acyclovir lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide.

Quantitative Antiviral Activity

The in vitro antiviral activity of acyclovir against various herpesviruses is summarized in the table below. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values represent the concentration of the drug required to inhibit viral replication by 50% in cell culture. It is important to note that these values can vary depending on the specific viral strain and the cell line used in the assay.

| Virus Family | Virus | Assay Type | Cell Line | EC50 / IC50 (µM) | Reference(s) |

| Alphaherpesvirinae | Varicella-Zoster Virus (VZV) | Plaque Reduction | Human Diploid Lung | 2.06 - 6.28 | [8] |

| Gammaherpesvirinae | Epstein-Barr Virus (EBV) | - | - | 0.3 | [9] |

| Betaherpesvirinae | Cytomegalovirus (CMV) | - | - | 47.1 | [10] |

Experimental Protocols

Plaque Reduction Assay for VZV and CMV

The plaque reduction assay is a standard method to determine the antiviral susceptibility of a virus. It measures the reduction in the formation of viral plaques in the presence of an antiviral compound.

Detailed Methodology (Consensus Protocol for CMV): [11]

-

Cell Culture: Grow human foreskin fibroblast (HFF) or MRC-5 cells in 24-well plates until confluent.

-

Virus Inoculation: Inoculate each well with a virus suspension containing 40-80 plaque-forming units (PFU) of cell-associated virus. For cell-associated viruses, do not aspirate the medium before inoculation.

-

Adsorption: Incubate the plates at 37°C for 90 minutes to allow for viral adsorption.

-

Drug Application: Carefully aspirate the inoculum and overlay the wells with 1.5 ml of 0.4% agarose containing serial dilutions of acyclovir. Use three wells per drug concentration.

-

Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator, or until at least 40 plaques are visible in the control wells.

-

Fixing and Staining: Fix the monolayers with 10% formalin in phosphate-buffered saline and then stain with 0.8% crystal violet in 50% ethanol.

-

Plaque Counting: Count the plaques microscopically at low power.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the drug concentration that reduces the number of plaques by 50% compared to the virus control.

Quantitative PCR (qPCR) for EBV DNA

Quantitative PCR is a highly sensitive method used to quantify the amount of viral DNA in a sample, which is particularly useful for monitoring the antiviral efficacy against EBV.[12][13][14][15][16]

Detailed Methodology (Real-Time PCR Assay): [13]

-

Sample Preparation: Extract DNA from peripheral blood mononuclear cells (PBMNCs) or plasma samples.

-

PCR Reaction Mixture: Prepare a PCR mixture containing a master mix (including buffer, dNTPs, and Taq polymerase), primers specific for a conserved region of the EBV genome (e.g., BamHI W fragment), and a fluorogenic probe.

-

DNA Amplification: Add 250 ng of the extracted DNA to the PCR mixture.

-

Real-Time PCR Cycling: Perform the PCR in a real-time thermal cycler with an initial denaturation step, followed by 45-50 cycles of denaturation and annealing/extension.

-

Data Analysis: A standard curve is generated using known concentrations of EBV DNA. The amount of EBV DNA in the patient samples is then quantified by comparing their amplification data to the standard curve. The results are typically expressed as copies of EBV DNA per µg of cellular DNA or per ml of plasma.

Viral DNA Polymerase Inhibition Assay

This assay directly measures the ability of the active form of the drug, acyclovir triphosphate, to inhibit the activity of the purified viral DNA polymerase.[17][18][19]

Detailed Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), a DNA template-primer (e.g., activated calf thymus DNA), and a mixture of all four deoxyribonucleoside triphosphates (dNTPs), with one being radiolabeled (e.g., [3H]dTTP).

-

Inhibitor Addition: Add varying concentrations of acyclovir triphosphate to the reaction mixture.

-

Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

DNA Precipitation: Stop the reaction and precipitate the newly synthesized DNA using an acid (e.g., trichloroacetic acid).

-

Measurement: Collect the precipitated DNA on filters and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of acyclovir triphosphate relative to a control reaction without the inhibitor. The IC50 value is then determined.

Clinical Efficacy Beyond HSV

Varicella-Zoster Virus (VZV)

Valacyclovir is a well-established and effective treatment for herpes zoster (shingles) in immunocompetent adults.[20] Clinical trials have demonstrated that valacyclovir (1000 mg three times daily for 7 days) is at least as effective as acyclovir in promoting the resolution of skin lesions and is superior in reducing the duration of zoster-associated pain.[20]

Cytomegalovirus (CMV)

High-dose valacyclovir has been investigated for the prophylaxis of CMV disease in solid organ and hematopoietic stem cell transplant recipients.[21][22][23][24] In renal transplant recipients, prophylactic valacyclovir (2 g four times daily) significantly reduced the incidence of CMV disease compared to placebo.[22][24] A randomized study in allogeneic bone marrow transplant recipients showed that valacyclovir was more effective than oral acyclovir in reducing the incidence of CMV infection.[21]

Epstein-Barr Virus (EBV)

The clinical utility of valacyclovir in treating acute EBV infections, such as infectious mononucleosis, is still under investigation. Some studies suggest that valacyclovir can reduce oropharyngeal shedding of EBV.[25] One pilot study in university students with infectious mononucleosis suggested that valacyclovir therapy (3 g/day for 14 days) resulted in a significant decrease in EBV copies in oral washes and was associated with a reduction in reported symptoms and illness severity.[25] However, its effect on the latent EBV reservoir in B cells appears to be limited with short-term therapy. Long-term administration of valacyclovir (1 year) in healthy carriers has been shown to decrease the number of EBV-infected B cells.[26]

Conclusion

Valacyclovir's antiviral spectrum extends beyond HSV to include other clinically significant herpesviruses, namely VZV, CMV, and EBV. Its mechanism of action, centered on the inhibition of viral DNA polymerase following virus-specific activation, provides a strong rationale for its use against these pathogens. While its efficacy in treating VZV infections is well-established, its role in CMV prophylaxis and EBV-related conditions continues to be an active area of research. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug development professionals working to further elucidate and expand the therapeutic applications of valacyclovir.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Acyclovir? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. What is the mechanism of Acyclovir Sodium? [synapse.patsnap.com]

- 8. Comparison of the in vitro and in vivo antiherpes virus activities of the acyclic nucleosides, acyclovir (Zovirax) and 9-[(2-hydroxy-1-hydroxymethylethoxy)methyl]guanine (BWB759U) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acyclovir and Epstein-Barr virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Real-Time PCR Assays for the Quantitative Detection of Epstein-Barr Virus and Cytomegalovirus, Comparison of TaqMan Probes, and Molecular Beacons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of Epstein-Barr Virus Load by Using a Real-Time PCR Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. EBV Quantitative by PCR [testguide.labmed.uw.edu]

- 16. 4500 - Epstein Barr Virus EBV Quantitative PCR | Clinical | Eurofins-Viracor [eurofins-viracor.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Herpes simplex virus type 1 DNA polymerase. Mechanism of inhibition by acyclovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. ashpublications.org [ashpublications.org]

- 22. jwatch.org [jwatch.org]

- 23. experts.umn.edu [experts.umn.edu]

- 24. Valacyclovir for the prevention of cytomegalovirus disease after renal transplantation. International Valacyclovir Cytomegalovirus Prophylaxis Transplantation Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. scilit.com [scilit.com]

- 26. Varicella-zoster plaque assay and plaque reduction neutralization test by the immunoperoxidase technique - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Basis of Valacyclovir's Selectivity for Viral Thymidine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the selective antiviral activity of Valacyclovir, with a primary focus on its interaction with viral thymidine kinase. The document outlines the conversion of the prodrug Valacyclovir to its active form, Acyclovir, and elucidates the enzymatic and structural factors that contribute to its potent and specific inhibition of herpesvirus replication.

Introduction: The Prodrug Advantage

Valacyclovir is an L-valyl ester prodrug of the antiviral agent Acyclovir. Its development was driven by the need to overcome the poor oral bioavailability of Acyclovir, which is only 10-20%. The addition of the valine ester moiety significantly enhances its absorption from the gastrointestinal tract. Following absorption, Valacyclovir is rapidly and almost completely converted to Acyclovir and L-valine by the enzyme valacyclovir hydrolase in the intestine and liver. This conversion results in Acyclovir bioavailability of approximately 54%, a three- to five-fold increase compared to oral Acyclovir administration.

The Cornerstone of Selectivity: Preferential Phosphorylation by Viral Thymidine Kinase

The remarkable selectivity of Acyclovir for herpesvirus-infected cells is primarily attributed to its differential phosphorylation by viral versus human thymidine kinase (TK). In uninfected cells, Acyclovir is a very poor substrate for the host's cytosolic thymidine kinase 1 (TK1). Conversely, in cells infected with herpes simplex virus (HSV) or varicella-zoster virus (VZV), the virus-encoded TK efficiently phosphorylates Acyclovir into Acyclovir monophosphate.[1] This initial phosphorylation is the rate-limiting step and the central reason for the drug's low toxicity to uninfected host cells.

Cellular enzymes, specifically guanylate kinase, then further phosphorylate Acyclovir monophosphate to Acyclovir diphosphate, which is subsequently converted to the active form, Acyclovir triphosphate (ACV-TP), by other cellular kinases. The concentration of ACV-TP in HSV-infected cells can be 40 to 100 times higher than in uninfected cells.[1]

Quantitative Comparison of Acyclovir Phosphorylation

The profound difference in the efficiency of Acyclovir phosphorylation between viral and human thymidine kinases is evident in their kinetic parameters. While a precise Michaelis constant (Km) for human TK1 with Acyclovir is difficult to determine due to the extremely low affinity, studies consistently demonstrate that Acyclovir is a significantly more efficient substrate for HSV-1 TK.

| Enzyme | Substrate | Km (μM) | Relative Phosphorylation Efficiency |

| HSV-1 Thymidine Kinase | Acyclovir | 200 - 417[2][3] | High |

| Human Thymidine Kinase 1 | Acyclovir | Not readily measurable | Very Low[1] |

Mechanism of Antiviral Action: A Two-Pronged Attack

Once formed, Acyclovir triphosphate (ACV-TP) inhibits viral DNA replication through a dual mechanism: competitive inhibition of the viral DNA polymerase and chain termination upon incorporation into the growing viral DNA strand.

Competitive Inhibition of Viral DNA Polymerase

ACV-TP acts as a competitive inhibitor of the natural substrate, deoxyguanosine triphosphate (dGTP), for the viral DNA polymerase.[4] The affinity of ACV-TP for viral DNA polymerase is significantly higher than for the host cell's DNA polymerase α, further contributing to its selective antiviral effect.

| Enzyme | Inhibitor | Ki (μM) |

| HSV-1 DNA Polymerase | Acyclovir Triphosphate | 0.03[4] |

| Human DNA Polymerase α | Acyclovir Triphosphate | 0.15[4] |

| EBV DNA Polymerase | Acyclovir Triphosphate | 9.8[4] |

| Human DNA Polymerase β | Acyclovir Triphosphate | 11.9[4] |

DNA Chain Termination

Upon binding to the viral DNA polymerase, ACV-TP can be incorporated into the growing viral DNA chain. Acyclovir lacks the 3'-hydroxyl group found in natural deoxynucleosides, which is essential for the formation of the phosphodiester bond with the next incoming nucleotide.[5] The incorporation of Acyclovir monophosphate into the DNA strand, therefore, results in obligate chain termination, effectively halting viral DNA replication.[6] The viral DNA polymerase then becomes trapped on the Acyclovir-terminated template, leading to irreversible inactivation of the enzyme.[1]

Structural Basis for Substrate Specificity

The differential substrate specificity between viral and human thymidine kinases lies in the structural differences within their active sites. The active site of HSV-1 TK is more accommodating than that of human TK1, allowing it to bind a broader range of nucleoside analogs, including Acyclovir with its acyclic side chain.[7][8] Key residues in the HSV-1 TK active site, such as those in the ATP-binding and substrate-binding regions, contribute to this broader specificity.[8] For instance, the residue triad His-58/Met-128/Tyr-172 in HSV-1 TK has been identified as a crucial structural feature for its extensive substrate diversity.[9] In contrast, the active site of human TK1 is more constrained, leading to a much stricter substrate requirement.

Experimental Protocols

Thymidine Kinase Activity Assay (Filter-Binding Method)

This assay measures the phosphorylation of a radiolabeled substrate by thymidine kinase.

Materials:

-

Cell lysate containing thymidine kinase (from infected or uninfected cells)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 5 mM ATP)

-

[³H]-Thymidine or [³H]-Acyclovir

-

DEAE-cellulose filter paper discs (e.g., Whatman DE81)

-

Wash buffers (e.g., 1 mM ammonium formate, ethanol)

-

Scintillation fluid and scintillation counter

Procedure:

-

Prepare reaction mixtures containing assay buffer, radiolabeled substrate, and cell lysate.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting an aliquot of each reaction mixture onto a DEAE-cellulose filter paper disc.

-

Wash the filter discs extensively with wash buffers to remove unreacted substrate. The phosphorylated product will bind to the positively charged filter paper.

-

Dry the filter discs and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the thymidine kinase activity.

Plaque Reduction Assay

This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC₅₀).

Materials:

-

Confluent monolayer of susceptible cells (e.g., Vero cells) in multi-well plates

-

Virus stock (e.g., HSV-1)

-

Serial dilutions of Acyclovir

-

Culture medium

-

Overlay medium (e.g., medium containing methylcellulose)

-

Staining solution (e.g., crystal violet)

Procedure:

-

Infect the cell monolayers with a standardized amount of virus.

-

After an adsorption period, remove the virus inoculum and add culture medium containing different concentrations of Acyclovir.

-

Cover the cells with an overlay medium to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

-

Incubate the plates for several days until visible plaques are formed.

-

Fix and stain the cells. Plaques will appear as clear areas where cells have been lysed by the virus.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the untreated control.

-

Determine the IC₅₀ value by plotting the percentage of plaque reduction against the drug concentration.

Visualizing the Molecular Pathway and Experimental Workflow

Signaling Pathways and Experimental Workflows

Caption: Activation and mechanism of action of Valacyclovir.

References

- 1. Mechanism of action and selectivity of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of Herpes Simplex Virus type 1 thymidine kinase mutants engineered for improved ganciclovir or acyclovir activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mode of action of acyclovir triphosphate on herpesviral and cellular DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Acyclovir Sodium? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. Research Collection | ETH Library [research-collection.ethz.ch]

- 8. Frontiers | Alpha-Herpesvirus Thymidine Kinase Genes Mediate Viral Virulence and Are Potential Therapeutic Targets [frontiersin.org]

- 9. Substrate diversity of herpes simplex virus thymidine kinase. Impact Of the kinematics of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gateway to Antiviral Efficacy: A Technical Guide to the Cellular Uptake and Enzymatic Conversion of Valacyclovir

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the critical pathway of Valacyclovir, a prodrug of Acyclovir, from its absorption to its activation. Understanding these mechanisms is paramount for the development of next-generation antiviral therapies and optimizing the clinical application of existing ones. Valacyclovir's enhanced bioavailability over Acyclovir is a testament to the successful application of prodrug strategy, leveraging the body's natural transport and enzymatic systems.

Cellular Uptake of Valacyclovir: Hijacking Nutrient Transporters

Valacyclovir, an L-valyl ester of Acyclovir, exhibits significantly improved oral bioavailability (approximately 54.5%) compared to its parent drug, Acyclovir (15-30%).[1][2][3][4] This enhancement is primarily due to its recognition and transport by specific carrier proteins in the intestinal epithelium.

The principal transporter responsible for the intestinal absorption of Valacyclovir is the human intestinal peptide transporter 1 (hPEPT1) , also known as Solute Carrier Family 15 Member 1 (SLC15A1).[1][5] hPEPT1 is a high-capacity, low-affinity, proton-coupled transporter responsible for the uptake of dietary di- and tripeptides.[5] By mimicking the structure of these small peptides, Valacyclovir effectively "hijacks" this nutrient uptake pathway to cross the apical membrane of enterocytes.[6][7] Studies have shown that the L-isomer of Valacyclovir has a significantly higher permeability than the D-isomer, highlighting the stereoselectivity of the transporter.

In addition to hPEPT1 in the intestine, the renal peptide transporter PEPT2 (SLC15A2) is also involved in the handling of Valacyclovir.[8] While hPEPT1 is primarily involved in absorption, PEPT2 plays a role in the reabsorption of the drug in the kidneys. Some evidence also suggests the involvement of other transport systems in the small intestine, including H+-oligopeptide, H+-organic cation, and organic anion transporters.[9]

The involvement of these transporters is a key factor in the saturable, concentration-dependent absorption of Valacyclovir.[9] At higher concentrations, the transporters can become saturated, leading to a plateau in the absorption rate.

Enzymatic Conversion: The Activation of a Prodrug

Following its transport into the intestinal epithelial cells and subsequent entry into the portal circulation, Valacyclovir undergoes rapid and near-complete conversion to the active antiviral agent, Acyclovir, and the amino acid L-valine.[2][3][4][10][11] This biotransformation is a classic example of first-pass metabolism, occurring in both the intestine and the liver.[2][4][12]

The hydrolysis of the ester bond in Valacyclovir is catalyzed by an enzyme referred to as valacyclovir hydrolase or valacyclovirase .[3][10][11] Research has led to the identification and characterization of specific enzymes responsible for this activity. In humans, a serine hydrolase known as Biphenyl hydrolase-like (BPHL) protein has been identified as a key human valacyclovirase.[13][14] Studies on the recombinant BPHL have demonstrated its significant hydrolytic activity towards Valacyclovir.[13]

In preclinical studies, an enzyme termed valaciclovir hydrolase (VACVase) was purified from rat liver and characterized.[15] This enzyme, a 29 kDa monomeric protein, efficiently hydrolyzes Valacyclovir and other amino acid esters of Acyclovir.[15] The conversion is so efficient that plasma concentrations of unconverted Valacyclovir are typically low and transient, becoming non-quantifiable within three hours of administration.[2][4]

It is important to note that neither Valacyclovir nor Acyclovir are metabolized by the cytochrome P450 enzyme system.[2][4][12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the cellular uptake and enzymatic conversion of Valacyclovir.

Table 1: Bioavailability and Pharmacokinetic Parameters

| Parameter | Valacyclovir | Acyclovir (Oral) | Reference(s) |

| Bioavailability of Acyclovir | ~54.5% | 15-30% | [1][2][3][16] |

| Plasma Half-life (Valacyclovir) | < 30 minutes | - | [17] |

| Plasma Half-life (Acyclovir from Valacyclovir) | 2.5 - 3.6 hours | - | [17] |

| Time to Peak Plasma Concentration (Tmax) of Acyclovir | Varies with dose | - | [18] |

| Plasma Protein Binding (Valacyclovir) | 13.5 - 17.9% | - | [2][4] |

Table 2: Transporter and Enzyme Kinetic Data

| Parameter | Value | Condition | Reference(s) |

| hPEPT1 Apparent Michaelis-Menten Constant (Km) for Valacyclovir Uptake | 7.42 mM | pH 5.5 in CHO cells | [19] |

| hPEPT1 Apparent Michaelis-Menten Constant (Km) for Valacyclovir Uptake | 2.23 mM | pH 7.9 in CHO cells | [19] |

| hPEPT1 Inhibition Constant (Ki) of Valacyclovir for Glycylsarcosine Uptake | 0.74 mM | HeLa cells | [8] |

| PEPT2 Inhibition Constant (Ki) of Valacyclovir for Glycylsarcosine Uptake | 0.39 mM | Rat PEPT2 in HeLa cells | [8] |

| Biphenyl hydrolase-like (BPHL) protein Specificity Constant (kcat/Km) for Valacyclovir | 420 mM⁻¹s⁻¹ | Recombinant human enzyme | [13] |

| Valaciclovir hydrolase (VACVase) Specificity Constant (kcat/Km) for Valacyclovir | 58 mM⁻¹s⁻¹ | Purified rat liver enzyme | [15] |

Experimental Protocols

The following sections provide an overview of the methodologies commonly employed to investigate the cellular uptake and enzymatic conversion of Valacyclovir.

In Vitro Cellular Uptake Assays

Objective: To characterize the transport mechanism of Valacyclovir across intestinal epithelial cells.

Methodology:

-

Cell Culture: Human colon adenocarcinoma cells (Caco-2) are cultured on semi-permeable filter supports to form a polarized monolayer that mimics the intestinal barrier. Alternatively, Chinese Hamster Ovary (CHO) cells stably transfected with the hPEPT1 gene (CHO-hPEPT1) are used.[19]

-

Uptake Studies: The cell monolayers are incubated with a solution containing Valacyclovir at various concentrations and for different time intervals. The uptake buffer is typically maintained at a specific pH to investigate the effect of the proton gradient on transport.[19]

-

Inhibition Studies: To confirm the involvement of specific transporters, uptake experiments are performed in the presence of known substrates or inhibitors of peptide transporters (e.g., glycylsarcosine, cephalexin) or other transporters.[8]

-

Quantification: After incubation, the cells are washed to remove extracellular drug and then lysed. The intracellular concentration of Valacyclovir and its metabolite, Acyclovir, is determined using analytical methods such as High-Performance Liquid Chromatography (HPLC).

In Situ Intestinal Perfusion Studies

Objective: To investigate the absorption of Valacyclovir in a more physiologically relevant model.

Methodology:

-

Animal Model: Anesthetized rats are commonly used for this procedure.[9]

-

Surgical Procedure: A segment of the small intestine (e.g., jejunum) is surgically isolated and cannulated at both ends.

-

Perfusion: A solution containing Valacyclovir is perfused through the isolated intestinal segment at a constant flow rate. The pH of the perfusion solution is controlled.[9]

-

Sample Collection: Samples of the perfusate are collected from the outlet cannula at specific time points.

-

Analysis: The concentrations of Valacyclovir and Acyclovir in the collected samples are measured by HPLC. The disappearance of Valacyclovir from the perfusate is used to calculate the intestinal wall permeability.

Enzyme Purification and Kinetic Analysis

Objective: To isolate and characterize the enzyme(s) responsible for the hydrolysis of Valacyclovir.

Methodology:

-

Tissue Homogenization: Liver or intestinal tissue from a relevant species (e.g., rat, human) is homogenized to release intracellular proteins.[15]

-

Protein Purification: The homogenate is subjected to a series of chromatographic techniques (e.g., ion-exchange, size-exclusion, affinity chromatography) to purify the valacyclovir hydrolase enzyme.[15]

-

Enzyme Identification: The purified protein is identified using techniques such as N-terminal sequencing and mass spectrometry.[13]

-

Enzyme Kinetics: The activity of the purified enzyme or a recombinant version is assayed by incubating it with Valacyclovir at various concentrations. The rate of Acyclovir formation is measured over time.

-

Data Analysis: The kinetic parameters, Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), are determined by fitting the data to the Michaelis-Menten equation. The catalytic efficiency (kcat/Km) is then calculated.[13][15]

Visualizing the Pathway and Workflow

The following diagrams illustrate the key processes and a typical experimental workflow.

Caption: Cellular uptake and conversion of Valacyclovir.

Caption: Experimental workflow for studying Valacyclovir.

References

- 1. academic.oup.com [academic.oup.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acyclovir or Valacyclovir – Which Works Best for Cold Sore Relief in the U.S.? [elchemy.com]

- 7. Pharmacokinetics of valaciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Valacyclovir: a substrate for the intestinal and renal peptide transporters PEPT1 and PEPT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carrier-mediated intestinal absorption of valacyclovir, the L-valyl ester prodrug of acyclovir: 1. Interactions with peptides, organic anions and organic cations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]

- 12. droracle.ai [droracle.ai]

- 13. Identification of a human valacyclovirase: biphenyl hydrolase-like protein as valacyclovir hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure and specificity of a human valacyclovir activating enzyme: a homology model of BPHL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Purification and characterization of a rat liver enzyme that hydrolyzes valaciclovir, the L-valyl ester prodrug of acyclovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acyclovir vs. valacyclovir differences, similarities, and which is better [singlecare.com]

- 17. Valaciclovir - Wikipedia [en.wikipedia.org]

- 18. Evaluating the Intestinal and Oral Absorption of the Prodrug Valacyclovir in Wildtype and huPepT1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effect of ionization on the variable uptake of valacyclovir via the human intestinal peptide transporter (hPepT1) in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The role of the L-valyl ester in enhancing Valacyclovir absorption

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Valacyclovir, the L-valyl ester prodrug of the antiviral agent acyclovir, represents a significant advancement in oral antiviral therapy. This technical guide delves into the pivotal role of the L-valyl ester in overcoming the poor oral bioavailability of acyclovir. By leveraging the body's natural nutrient transport mechanisms, the addition of this amino acid ester dramatically increases the absorption of the parent drug. This document provides a comprehensive overview of the absorption mechanism, detailed experimental protocols for its characterization, and quantitative data demonstrating the enhanced pharmacokinetic profile of valacyclovir compared to acyclovir.

Introduction

Acyclovir is a potent and selective inhibitor of herpes simplex virus (HSV) and varicella-zoster virus (VZV) replication. However, its clinical utility via oral administration is hampered by low and variable bioavailability, typically ranging from 10% to 20%[1][2]. This necessitates frequent, high-dose regimens to achieve therapeutic plasma concentrations. The development of valacyclovir, through the esterification of acyclovir with L-valine, was a strategic approach to improve its oral absorption[3]. Upon oral administration, valacyclovir is efficiently absorbed and rapidly converted to acyclovir and the essential amino acid L-valine by first-pass metabolism in the intestine and liver[3][4]. This prodrug strategy results in a three- to five-fold increase in acyclovir bioavailability, reaching approximately 54%[1][2][5]. This enhanced bioavailability allows for less frequent dosing and a lower overall daily dose, improving patient convenience and adherence to therapy[4].

Mechanism of Enhanced Absorption: The Role of the L-Valyl Ester and PEPT1

The primary reason for the superior absorption of valacyclovir lies in its recognition and transport by the human intestinal peptide transporter 1 (PEPT1)[3]. PEPT1 is a high-capacity, low-affinity transporter located on the apical membrane of intestinal epithelial cells, responsible for the uptake of di- and tripeptides from dietary protein breakdown.

By mimicking the structure of a dipeptide, the L-valyl ester of acyclovir acts as a substrate for PEPT1[3]. This allows valacyclovir to be actively transported across the intestinal brush border membrane, a pathway not available to the parent drug, acyclovir. Acyclovir itself is poorly absorbed due to its hydrophilic nature and lack of affinity for major intestinal transporters.

The involvement of PEPT1 in valacyclovir transport has been demonstrated in numerous studies, including competitive inhibition assays and experiments using animal models lacking the PEPT1 transporter (PepT1 knockout mice)[6][7]. In these knockout mice, the absorption of valacyclovir is significantly reduced, confirming the critical role of this transporter.

Signaling Pathway for Valacyclovir Absorption

Quantitative Data: Pharmacokinetic Comparison

The addition of the L-valyl ester to acyclovir results in a markedly improved pharmacokinetic profile. The following tables summarize the key pharmacokinetic parameters of valacyclovir and acyclovir from various studies.

Table 1: Oral Bioavailability of Acyclovir from Valacyclovir vs. Oral Acyclovir in Humans

| Parameter | Valacyclovir Administration | Acyclovir Administration | Reference |

| Mean Bioavailability of Acyclovir (%) | 54.2 | 10 - 20 | [1][2] |

| Fold Increase in Bioavailability | 3 to 5-fold | - | [1][5] |

Table 2: Pharmacokinetic Parameters of Acyclovir after Oral Administration of Valacyclovir and Acyclovir in Humans

| Parameter | Valacyclovir (1000 mg) | Acyclovir (200 mg) | Reference |

| Cmax (ng/mL) | ~5,500 | ~400 | [8] |

| Tmax (hr) | ~1.5 | ~2.0 | |

| AUC (ng·hr/mL) | ~19,000 | ~1,600 |

Note: Values are approximate and can vary between studies.

Table 3: Pharmacokinetic Parameters of Acyclovir in Wild-Type and PepT1 Knockout Mice after a 25 nmol/g Oral Dose of Valacyclovir

| Parameter | Wild-Type Mice | PepT1 Knockout Mice | Fold Difference | Reference |

| Cmax (µM) | ~25 | ~5 | 5 to 6-fold lower in KO | [1][5][7] |

| Tmax (min) | ~15 | ~90 | 5-fold higher in KO | [5] |

| AUC0-180 (µM·min) | ~2000 | ~700 | ~3-fold lower in KO | [1][5][7] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the absorption of valacyclovir.

In-Situ Single-Pass Intestinal Perfusion in Rodents

This technique is used to assess the intestinal permeability of a drug in a specific segment of the intestine while maintaining an intact blood supply.

Objective: To determine the effective permeability (Peff) of valacyclovir and the involvement of carrier-mediated transport.

Methodology:

-

Animal Model: Male Sprague-Dawley rats or wild-type and PepT1 knockout mice are used. Animals are fasted overnight with free access to water.

-

Surgical Procedure:

-

Anesthetize the animal (e.g., with an intraperitoneal injection of pentobarbital).

-

Make a midline abdominal incision to expose the small intestine.

-

Isolate the desired intestinal segment (e.g., jejunum, approximately 8-10 cm in length).

-

Cannulate the proximal and distal ends of the segment with flexible tubing.

-

Gently flush the segment with warm saline to remove any residual contents.

-

Connect the cannulas to a perfusion pump and a collection vial, respectively. The intestine is kept moist with saline-soaked gauze.

-

-

Perfusion:

-

Perfuse the intestinal segment with a Krebs-Ringer buffer (pH 6.5) containing a known concentration of [3H]-valacyclovir and a non-absorbable marker (e.g., [14C]-inulin) at a constant flow rate (e.g., 0.1-0.2 mL/min)[5][9][10].

-

Allow for an equilibration period of approximately 30 minutes.

-

Collect perfusate samples at regular intervals (e.g., every 10 minutes) for 60-90 minutes.

-

-

Sample Analysis:

-

Determine the concentrations of [3H]-valacyclovir and the non-absorbable marker in the collected samples and the initial perfusion solution using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the effective permeability (Peff) using the following equation, correcting for water flux using the non-absorbable marker: Peff = (Q / 2πrL) * ln(Cin / Cout) where Q is the flow rate, r is the intestinal radius, L is the length of the perfused segment, and Cin and Cout are the inlet and outlet drug concentrations, respectively.

-

For competitive inhibition studies, co-perfuse valacyclovir with potential inhibitors (e.g., dipeptides, other PEPT1 substrates) and compare the Peff to the control.

-

Cellular Uptake Assays

4.2.1. Caco-2 Cell Permeability Assay

Caco-2 cells are a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with characteristics similar to intestinal enterocytes, including the expression of PEPT1.

Objective: To determine the permeability of valacyclovir across an in vitro model of the intestinal epithelium and to assess the involvement of active transport.

Methodology:

-

Cell Culture:

-

Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell™ plates) for 18-22 days to allow for differentiation and monolayer formation[11].

-

Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

-

-

Transport Experiment:

-

Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

-

Add the test compound (valacyclovir) to the apical (donor) compartment.

-

At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) compartment.

-

To assess active efflux, perform the experiment in the reverse direction (basolateral to apical).

-

-

Sample Analysis:

-

Quantify the concentration of valacyclovir and/or acyclovir in the samples using a suitable analytical method, such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

-

The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for active efflux transporters.

-

4.2.2. CHO-hPepT1 Cell Uptake Assay

Chinese Hamster Ovary (CHO) cells do not endogenously express peptide transporters. By transfecting these cells to overexpress human PEPT1 (hPepT1), they become a specific model to study the interaction of compounds with this transporter.

Objective: To confirm that valacyclovir is a substrate for the human intestinal peptide transporter hPEPT1 and to determine its transport kinetics.

Methodology:

-

Cell Culture:

-

Culture CHO cells stably transfected with the hPEPT1 gene and control (mock-transfected) CHO cells.

-

-

Uptake Experiment:

-

Seed the cells in multi-well plates and allow them to reach confluence.

-

Wash the cells with an uptake buffer (e.g., HBSS) at a specific pH (e.g., 6.0 to mimic the intestinal microclimate).

-

Incubate the cells with a solution containing a known concentration of radiolabeled valacyclovir for a short period (e.g., 5 minutes).

-

Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Compare the uptake of valacyclovir in hPepT1-expressing cells to that in control cells to demonstrate specific transport.

-

To determine the kinetic parameters (Km and Vmax), perform the uptake experiment with varying concentrations of valacyclovir.

-

For inhibition studies, co-incubate valacyclovir with known PEPT1 substrates and inhibitors to determine the inhibition constant (Ki).

-

Experimental Workflows and Logical Relationships

Experimental Workflow for In-Situ Intestinal Perfusion

Logical Relationship of Experimental Evidence

Conclusion

The L-valyl ester of acyclovir is a prime example of a successful prodrug strategy designed to overcome pharmacokinetic limitations of a parent drug. By targeting the intestinal peptide transporter PEPT1, valacyclovir effectively hijacks a natural nutrient uptake pathway to significantly enhance its absorption. This leads to a substantial increase in the oral bioavailability of acyclovir, allowing for more convenient and effective treatment of herpesvirus infections. The experimental methodologies detailed in this guide provide a robust framework for the investigation of such transporter-mediated drug absorption, offering valuable tools for drug development professionals. The quantitative data consistently demonstrates the superiority of the valacyclovir prodrug approach, solidifying its importance in modern antiviral therapy.

References

- 1. Impact of peptide transporter 1 on the intestinal absorption and pharmacokinetics of valacyclovir after oral dose escalation in wild-type and PepT1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of a nonpeptidic drug, valacyclovir, with the human intestinal peptide transporter (hPEPT1) expressed in a mammalian cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of a single-pass intestinal-perfusion method in rat for the prediction of absorption in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating the Intestinal and Oral Absorption of the Prodrug Valacyclovir in Wildtype and huPepT1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Significance of Peptide Transporter 1 in the Intestinal Permeability of Valacyclovir in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Peptide Transporter 1 on the Intestinal Absorption and Pharmacokinetics of Valacyclovir after Oral Dose Escalation in Wild-Type and PepT1 Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijpsonline.com [ijpsonline.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. Caco-2 Permeability | Evotec [evotec.com]

Structural and chemical properties of Valacyclovir hydrochloride

An In-depth Technical Guide to the Structural and Chemical Properties of Valacyclovir Hydrochloride

Introduction

Valacyclovir hydrochloride is an antiviral drug widely utilized in the management of infections caused by the herpes virus family.[1][2] It serves as a prodrug to acyclovir, meaning it is converted into the active antiviral agent, acyclovir, within the body.[1][3][4] This conversion significantly enhances the bioavailability of acyclovir, allowing for less frequent dosing compared to oral acyclovir administration.[5] This technical guide provides a comprehensive overview of the structural and chemical properties of Valacyclovir hydrochloride, intended for researchers, scientists, and professionals in drug development.

Chemical and Structural Properties

Valacyclovir hydrochloride is the L-valyl ester of acyclovir, supplied as its hydrochloride salt.[3][6] It is chemically designated as L-valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester, monohydrochloride.[3][7]

1.1 Physicochemical Properties

The fundamental physicochemical properties of Valacyclovir hydrochloride are summarized in the table below, providing a quantitative look at its characteristics.

| Property | Value | Reference |

| Molecular Formula | C13H20N6O4•HCl | [3][7] |

| Molecular Weight | 360.80 g/mol | [3][7][8] |

| Appearance | White to off-white powder | [3][7] |

| Solubility | 174 mg/mL in water at 25°C; Soluble in water, insoluble in dichloromethane. | [3][7] |

| Melting Point | No distinct melting point; undergoes decomposition above 200°C. A hemihydrate form has a melting point of 209°C. | [7][9] |

| pKa Values | 1.90, 7.47, 9.43 | [3][7] |

| pH | A saturated solution in distilled water has a pH of 3.5 at 25°C. | [7] |

1.2 Spectroscopic Properties

Spectroscopic analysis is crucial for the identification and quantification of Valacyclovir hydrochloride.

| Spectroscopic Technique | Wavelength/Fragment | Solvent/Condition | Reference |

| UV Absorption Maxima (λmax) | 251 nm | Sodium Acetate Buffer | [10] |

| 251 nm | Phosphate Buffer (pH 5.0) | [10] | |

| 252 nm | Phosphate Buffer (pH 7.0) | [10] | |

| 253 nm | Borate Buffer (pH 9.0) | [10] | |

| 254 nm | 0.1 N HCl | [6] | |

| 255 nm | 0.1 M Sulphuric Acid | [11][12] | |

| 265 nm | 0.1 N NaOH | [10] | |

| Mass Spectrometry (LC-MS/MS) | Precursor Ion (MH+): m/z 325.2 | Positive Ion Electrospray | [13][14] |

| Product Ion: m/z 152.0 | Multiple Reaction Monitoring | [13][14] |

1.3 Crystalline Structure and Polymorphism

Valacyclovir hydrochloride is known to exist in several crystalline forms, including anhydrous forms and various hydrates (e.g., sesquihydrate, hemihydrate).[9][15] These different solid-state forms, or polymorphs, can exhibit distinct physicochemical properties. The characterization of these forms is critical for drug formulation and stability.

| Crystalline Form | Key Powder X-ray Diffraction (PXRD) Peaks (2θ ±0.2°) | Reference |

| Form I | 3.7, 8.6, 10.6, 10.9, 13.3, 16.5, 24.0, 27.2 | [16] |

| Form II | 6.6, 11.5, 17.3, 19.0, 21.5, 26.3, 27.4, 28.0 | [16] |

| Form IV | 3.6, 10.7, 15.1, 26.9, 28.1 | [16] |

| Form V | 6.7, 15.7, 16.2, 22.6 | [16][17] |

| Form VIII | 7.1, 10.7, 13.2, 14.2, 21.4, 21.8, 25.0 | [17] |

| Form IX | 8.7, 10.5, 24.1, 26.3, 27.0 | [17] |

| Form X | 6.7, 7.0, 17.5, 21.0, 22.4, 24.5, 31.6 | [17] |

| Hemihydrate | Distinctive peaks at 6.9, 7.9, 13.0, 20.8, 23.5 | [18] |

Mechanism of Action and Metabolism

Upon oral administration, Valacyclovir hydrochloride is rapidly absorbed and undergoes first-pass metabolism in the intestine and/or liver, where it is converted into acyclovir and the amino acid L-valine.[3][4] Acyclovir is the active antiviral compound. Its mechanism of action is highly selective for virus-infected cells.

Caption: Mechanism of action of Valacyclovir.

The process begins with phosphorylation of acyclovir to acyclovir monophosphate, a reaction catalyzed by viral thymidine kinase.[1][3] This is a critical step that confers selectivity, as the enzyme is present only in cells infected by the herpes virus. Cellular enzymes then further phosphorylate the monophosphate to diphosphate and subsequently to the active triphosphate form.[1][3] Acyclovir triphosphate inhibits the replication of herpes viral DNA through three primary mechanisms: competitive inhibition of the viral DNA polymerase, incorporation into the growing viral DNA chain leading to its termination, and inactivation of the viral DNA polymerase.[3][4]

Experimental Protocols

The following section details common experimental methodologies for the analysis and characterization of Valacyclovir hydrochloride.

3.1 UV-Visible Spectrophotometry for Quantification

This method is widely used for the routine analysis of Valacyclovir hydrochloride in bulk and pharmaceutical dosage forms due to its simplicity and cost-effectiveness.[11][12]

-

Standard Solution Preparation: Accurately weigh 10 mg of Valacyclovir hydrochloride reference standard and dissolve it in a 100 ml volumetric flask using 0.1 N hydrochloric acid (HCl) to obtain a stock solution of 100 µg/ml.[6]

-

Sample Preparation: For tablet analysis, weigh and powder a sufficient number of tablets. Transfer an amount of powder equivalent to 10 mg of Valacyclovir hydrochloride to a 100 ml volumetric flask, add the solvent, sonicate to dissolve, and filter.[10][11]

-

Wavelength Selection: Scan the standard solution from 200 nm to 400 nm against a solvent blank to determine the wavelength of maximum absorbance (λmax), which is typically around 254-255 nm in acidic media.[6][11][12]

-

Calibration Curve: Prepare a series of dilutions from the stock solution (e.g., 5-25 µg/mL).[6][12] Measure the absorbance of each dilution at the determined λmax and plot a graph of absorbance versus concentration.

-

Quantification: Measure the absorbance of the sample solution and determine the concentration from the calibration curve. The method should be validated according to ICH guidelines for linearity, accuracy, precision, LOD, and LOQ.[6][11]

3.2 Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a more specific and sensitive method for the determination of Valacyclovir hydrochloride and its related substances.[19]

-

Instrumentation: An HPLC system equipped with a UV detector and a C18 column (e.g., Phenomenex C18, 250mm x 4.6mm, 5µm) is typically used.[19]

-

Mobile Phase: A common mobile phase consists of a mixture of methanol and water (e.g., 60:40 v/v), with the pH adjusted to 3.5 using glacial acetic acid.[19]

-

Chromatographic Conditions: The analysis is performed at a flow rate of approximately 0.8 ml/min with UV detection at 251 nm.[19]

-

Standard and Sample Preparation: Prepare standard and sample solutions in a suitable diluent, such as HPLC grade water.[19]

-

Analysis: Inject the standard and sample solutions into the chromatograph. The retention time of the major peak in the sample solution should correspond to that of the standard solution. Quantification is performed by comparing the peak area of the sample to that of the standard.[7]

Caption: General workflow for HPLC analysis of Valacyclovir HCl.

3.3 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, particularly for quantifying Valacyclovir and its active metabolite, acyclovir, in biological matrices like human plasma.[14][20]

-

Sample Preparation: Extraction of the analytes from plasma is typically performed using solid-phase extraction (SPE).[14]

-

Chromatographic Separation: Separation is achieved on a C18 analytical column using an isocratic mobile phase, such as a mixture of 0.1% formic acid in water and methanol.[14]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used. The precursor-to-product ion transitions for Valacyclovir (m/z 325.2 → 152.2) and acyclovir (m/z 226.2 → 152.2) are monitored.[14]

-

Quantification: Quantification is based on the peak area ratio of the analyte to an internal standard (e.g., fluconazole or a deuterated analog).[14][20]

3.4 Characterization of Crystalline Forms

-

Powder X-ray Diffraction (PXRD): PXRD is the primary technique used to identify and differentiate the various crystalline forms of Valacyclovir hydrochloride. Each polymorph exhibits a unique diffraction pattern with characteristic peaks at specific 2θ angles.[9][16]

-

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to determine the melting point and other thermal events, which can be characteristic of a specific crystalline form.[9] Thermogravimetric Analysis (TGA) is employed to measure the water content, which is essential for distinguishing between anhydrous and hydrated forms.[9][18]

-

Raman Spectroscopy: Different crystal forms also show distinct Raman spectra, particularly in the 1250–1400 cm⁻¹ region, providing another method for characterization.[9]

Conclusion

This guide has provided a detailed overview of the core structural and chemical properties of Valacyclovir hydrochloride. The quantitative data, presented in structured tables, along with detailed experimental protocols and visualizations of its mechanism and analytical workflow, offer a valuable resource for professionals in the field of pharmaceutical sciences. A thorough understanding of these properties is fundamental for the development, analysis, and effective clinical use of this important antiviral agent.

References

- 1. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]

- 2. Valaciclovir - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Analytical method development and validation of Valacyclovir to estimate from its formulation - ProQuest [proquest.com]

- 7. arasto.com [arasto.com]

- 8. Valacyclovir Hydrochloride | C13H21ClN6O4 | CID 135398741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. rroij.com [rroij.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. Stability evaluation and sensitive determination of antiviral drug, valacyclovir and its metabolite acyclovir in human plasma by a rapid liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. US6849736B2 - Crystalline forms of valacyclovir hydrochloride - Google Patents [patents.google.com]

- 17. data.epo.org [data.epo.org]

- 18. researchgate.net [researchgate.net]

- 19. globalresearchonline.net [globalresearchonline.net]

- 20. A sensitive liquid chromatography-tandem mass spectrometry method for the quantification of valacyclovir and its metabolite acyclovir in mouse and human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Early-Phase Clinical Studies on Valacyclovir's Efficacy and Safety: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Valacyclovir, the L-valyl ester prodrug of acyclovir, represents a significant advancement in the treatment of herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. Its development was driven by the need to improve upon the oral bioavailability of acyclovir, which is limited to 15-30%.[1][2] Valacyclovir's formulation enhances the bioavailability of acyclovir by three- to five-fold, allowing for less frequent dosing and improved patient compliance, thereby increasing clinical efficacy.[1][3][4] This technical guide provides a comprehensive overview of the core early-phase clinical studies that established the efficacy and safety profile of valacyclovir, with a focus on experimental protocols, quantitative data, and key mechanistic pathways.

Pharmacokinetics and Bioavailability

Early-phase studies were crucial in characterizing the pharmacokinetic profile of valacyclovir and confirming its efficient conversion to acyclovir.

Mechanism of Action and Conversion

Upon oral administration, valacyclovir is rapidly and almost completely absorbed from the gastrointestinal tract and converted to acyclovir and the essential amino acid L-valine through first-pass metabolism in the intestine and liver.[1][5][6] This conversion is mediated by the enzyme valacyclovir hydrolase. The resulting acyclovir is the active antiviral agent, which, in its triphosphate form, inhibits viral DNA synthesis.

Pharmacokinetic Parameters

Phase I studies in healthy volunteers and specific patient populations, such as those with advanced HIV disease, demonstrated the rapid absorption and conversion of valacyclovir. Plasma concentrations of valacyclovir are generally low and transient, while acyclovir levels are significantly higher and sustained.[5]

| Parameter | Valacyclovir | Acyclovir (from Valacyclovir) | Acyclovir (Oral) |

| Bioavailability | - | ~54%[1] | 15-30%[1] |

| Cmax (1g single dose) | ≤ 0.4 µg/mL[5] | ~5.5 µg/mL[7] | Lower and more variable |

| Tmax | ~1.5 hours | ~2 hours[5] | Variable |

| Half-life | ~0.5 hours | ~3 hours[5] | ~3 hours |

| Plasma Protein Binding | 13.5-17.9%[3] | 9-33%[3] | 9-33% |

Table 1: Comparative Pharmacokinetic Parameters

Efficacy in Herpes Simplex Virus (HSV) Infections

Early-phase clinical trials for valacyclovir extensively investigated its efficacy in treating both genital herpes and herpes labialis (cold sores).

Genital Herpes

A large-scale, double-blind, placebo-controlled, dose-ranging trial was conducted to evaluate the efficacy of patient-initiated valacyclovir therapy for recurrent genital herpes.[8]

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

-

Patient Population: 987 otherwise healthy adult volunteers with a history of recurrent genital herpes.

-

Dosage Regimens:

-

Valacyclovir 500 mg twice daily for 5 days.

-

Valacyclovir 1000 mg twice daily for 5 days.

-

Placebo twice daily for 5 days.

-

-

Primary Efficacy Endpoints:

-

Duration of the episode.

-

Time to lesion healing.

-

Duration of pain and discomfort.

-

Duration of viral shedding.

-

Proportion of patients with prevented vesicular and ulcerative lesions.

-

Both 500 mg and 1000 mg twice-daily regimens of valacyclovir were found to be equally effective and significantly superior to placebo.[8]

| Efficacy Endpoint | Valacyclovir (500mg BID) | Placebo | Hazard Ratio (95% CI) |

| Median Episode Length | 4.0 days | 5.9 days | 1.9 (1.6-2.3) |

| Proportion with Prevented Lesions | 31% | 21% | 1.5 (1.1-1.9) (Relative Risk) |

| Median Time to Pain Resolution | Shorter | Longer | 1.8 (1.5-2.1) |

| Median Time to Viral Shedding Cessation | Shorter | Longer | 2.9 (2.1-3.9) |

Table 2: Efficacy of Valacyclovir in Episodic Treatment of Genital Herpes [8]

A large-scale, randomized, double-blind, dose-range finding study was conducted to evaluate the efficacy of once-daily and twice-daily valacyclovir for the suppression of recurrent genital herpes.[9]

-

Study Design: Randomized, double-blind, multicenter trial.

-

Patient Population: 1,479 immunocompetent patients with a history of recurrent genital herpes.

-

Dosage Regimens (for 1 year):

-

Valacyclovir 250 mg once daily.

-

Valacyclovir 500 mg once daily.

-

Valacyclovir 1 g once daily.

-

Valacyclovir 250 mg twice daily.

-

Acyclovir 400 mg twice daily (active control).

-

Placebo.

-

-

Primary Efficacy Endpoint: Time to first recurrence of genital herpes.

All valacyclovir dosages were significantly more effective than placebo in preventing or delaying recurrences.[9] A dose-response relationship was observed for the once-daily regimens.

| Treatment Group | Key Efficacy Findings |

| Valacyclovir (all doses) | Significantly more effective than placebo (P < .0001).[9] |

| Valacyclovir (once-daily) | Dose-response relationship observed (P < .0001).[9] |

| Valacyclovir 500mg QD | Effective for patients with < 10 recurrences/year.[9] |

| Valacyclovir 1g QD or 250mg BID | More effective for patients with ≥ 10 recurrences/year.[9] |

| Acyclovir 400mg BID | Similar effectiveness to Valacyclovir 250mg BID.[9] |

Table 3: Efficacy of Valacyclovir in Suppressive Therapy for Genital Herpes [9]

Herpes Labialis (Cold Sores)

Two large, randomized, double-blind, placebo-controlled studies evaluated high-dose, short-duration valacyclovir for the episodic treatment of cold sores.[7]

-

Study Design: Two identical, multicenter, randomized, double-blind, placebo-controlled studies.

-

Patient Population: Immunocompetent subjects with a history of recurrent herpes labialis.

-

Dosage Regimens:

-

Valacyclovir 2 g twice daily for 1 day.

-